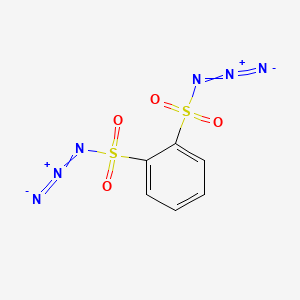
6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid
Descripción general
Descripción
6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid (6-BNPA) is a synthetic compound that has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research. 6-BNPA is a derivative of nicotinic acid, and has been found to have a variety of effects on the body.
Aplicaciones Científicas De Investigación
1. Catalytic Applications
6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid and its derivatives have been utilized in catalysis. For instance, a copper(I) complex based on this compound demonstrated active promotion of N-arylation reactions under mild conditions (Liu, Yu, Yuan, Yu, & Zou, 2010).
2. Synthesis of Novel Compounds
Research has focused on synthesizing a range of compounds from this compound. This includes efficient approaches for creating new series of pyrazolyl-nicotinic acids and their esters, leading to various tricyclic scaffolds (Bonacorso et al., 2014).
3. Drug Development and Receptor Agonism
The compound's derivatives have been studied for their potential in drug development, particularly as agonists for specific receptors. For example, tricyclic pyrazole carboxylic acids derived from this compound have shown agonistic activity towards GPR109a, a receptor implicated in lipid metabolism (Boatman et al., 2012).
4. Antifungal and Antimicrobial Applications
Several studies have focused on the antifungal and antimicrobial potential of derivatives of this compound. Compounds synthesized from it have shown significant inhibitory effects against various fungi and bacteria, indicating its potential in addressing crop diseases and microbial infections (Liu et al., 2020).
5. Synthesis of Heterocyclic Compounds
This compound has been used in the synthesis of various heterocyclic compounds, which are important in pharmaceutical research. This includes the preparation of compounds like oxadiazoles and pyrazoles, which have applications in medicinal chemistry (Ismaeil, 2022).
Propiedades
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-8(5-12-13)9-3-2-7(4-11-9)10(14)15/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBYVOXCQHVWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide](/img/structure/B3049720.png)
![tert-butyl (3R)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3049721.png)
![[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B3049722.png)

![tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate](/img/structure/B3049724.png)
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B3049726.png)


